2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
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Overview
Description
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a dihydroxyphenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under heating conditions to form the quinazolinone structure.
Introduction of the Ethenyl Group: The quinazolinone core is then reacted with a suitable aldehyde (such as 3,4-dihydroxybenzaldehyde) in the presence of a base to introduce the ethenyl group.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives and other reduced forms.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents, affecting their biological activities.
Flavonoids: These compounds also contain dihydroxyphenyl groups and exhibit antioxidant properties.
Isoflavones: Similar in structure to flavonoids, isoflavones also have potential therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3 |
InChI Key |
OTKDKQJFWIGZLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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